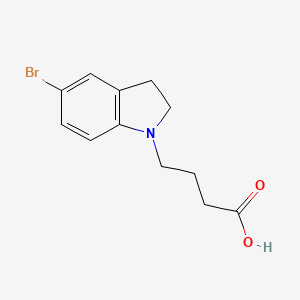
4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid
Overview
Description
4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid , also known by its chemical formula C₁₆H₁₄BrNO₂ , is a synthetic compound with intriguing properties. Its structure combines an indole ring system with a butyric acid side chain. The bromine substitution at the 5-position of the indole ring adds specificity and reactivity to this molecule.
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, cyclization, and esterification. Researchers have explored various synthetic routes to obtain 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid. Notably, the bromination of a suitable precursor followed by cyclization under specific conditions yields the desired product.
Molecular Structure Analysis
The molecular structure of 4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid reveals key features:
- The indole ring, fused with a five-membered ring, imparts aromaticity and rigidity.
- The butyric acid side chain provides flexibility and functional groups for further modifications.
- The bromine atom at the 5-position enhances reactivity and influences biological interactions.
Chemical Reactions Analysis
- Esterification : The carboxylic acid group can undergo esterification with alcohols, leading to various derivatives.
- Amide Formation : Reaction with amines can yield amide derivatives.
- Halogenation : The bromine atom can participate in substitution reactions, affecting the overall reactivity.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 150-160°C.
- Solubility : Moderately soluble in organic solvents (e.g., DMSO, methanol).
- Stability : Sensitive to light and moisture; store in a dry, dark place.
Safety And Hazards
- Toxicity : Limited data available; handle with caution.
- Irritant : May cause skin or eye irritation.
- Environmental Impact : Dispose of properly; avoid contamination.
Future Directions
Researchers should explore:
- Biological Activity : Investigate its potential as an anticancer agent or modulator of cellular processes.
- Derivatives : Synthesize analogs to enhance selectivity and efficacy.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
4-(5-bromo-2,3-dihydroindol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-4-11-9(8-10)5-7-14(11)6-1-2-12(15)16/h3-4,8H,1-2,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRHZZDIQHZJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




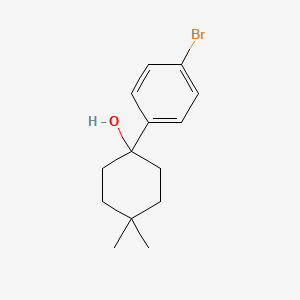

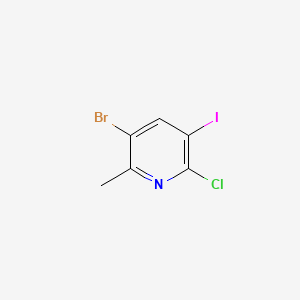
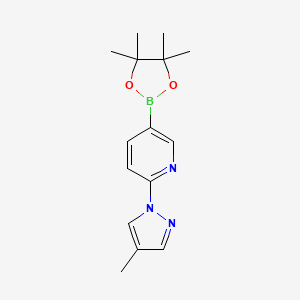
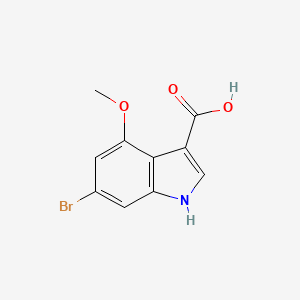
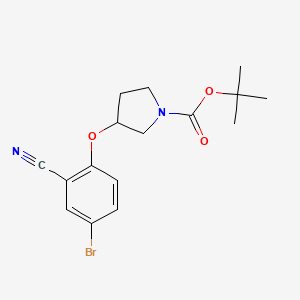
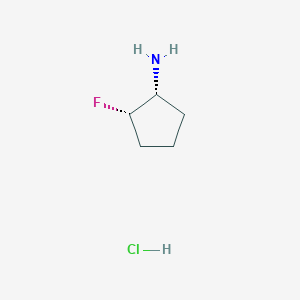
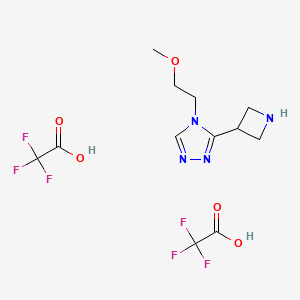
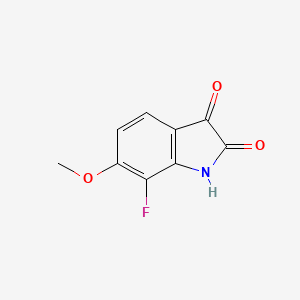
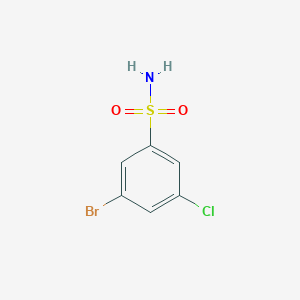
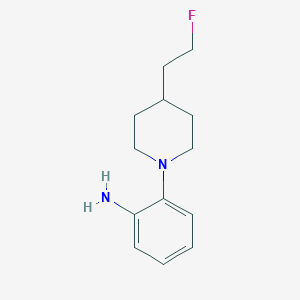
![8-Hydroxy-2-azaspiro[4.5]decan-3-one](/img/structure/B1448816.png)
![hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1448818.png)